molecular formula C17H20N2O5 B2360472 3-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396888-92-8

3-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2360472
CAS No.: 1396888-92-8
M. Wt: 332.356
InChI Key: IUCHYWDFLQHFKD-UHFFFAOYSA-N
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Description

3-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is a characteristic of many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor, such as a cyclic ketone, and then perform a series of reactions including cyclization, oxidation, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing specific functional groups to alter the compound's properties.

  • Substitution: : Replacing one functional group with another to modify the compound's structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be used in further chemical synthesis or biological applications.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interaction with biological systems and potential use as a probe.

  • Medicine: : Investigating its therapeutic potential in various diseases.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Understanding the molecular pathways involved is crucial for developing its applications.

Comparison with Similar Compounds

This compound can be compared to other spirocyclic compounds, which often share similar structural features but may differ in their functional groups and biological activities. Examples of similar compounds include spiroindoles and spirooxindoles, which are known for their diverse biological activities.

List of Similar Compounds

  • Spiroindoles

  • Spirooxindoles

  • Spirooxazines

  • Spirothiazolidines

Biological Activity

The compound 3-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H23N1O4
  • Molecular Weight : 353.4 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, certain synthesized benzoxazepine derivatives demonstrated significant antibacterial effects against specific pathogens. The compound's structure may influence its interaction with microbial targets, potentially leading to effective inhibition of growth in bacterial strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that related compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation is crucial in managing inflammatory responses and could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Properties

The anticancer potential of similar compounds has been explored extensively. For example, certain derivatives have been shown to inhibit cancer cell proliferation across various solid tumor lines. These compounds can induce apoptosis and affect the expression of key proteins involved in cell survival and proliferation pathways, such as GSK-3β and NF-κB .

Case Studies

  • Benzoxazole Derivatives : A study on benzoxazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cells while minimizing neurotoxicity at certain concentrations. The results indicated a significant reduction in the expression of phosphorylated tau proteins, which are implicated in neurodegenerative diseases .
  • Synthesis and Testing : In another research effort, a series of benzoxazole derivatives were synthesized and tested for their biological activities. Among them, one compound exhibited notable activity against various bacterial strains and showed promise in inhibiting tumor growth in vitro .

Comparative Analysis

Activity Type Compound Tested Effectiveness Notes
AntimicrobialBenzoxazole DerivativeModerate to HighEffective against specific bacterial strains
Anti-inflammatoryRelated CompoundsSignificant ReductionModulates IL-6 and TNF-α levels
AnticancerVarious DerivativesHigh CytotoxicityInduces apoptosis in solid tumors

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. These interactions can lead to the modulation of signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Further research is needed to elucidate these pathways fully.

Properties

IUPAC Name

3-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-16(2)22-10-17(11-23-16)8-18(9-17)14(20)7-19-12-5-3-4-6-13(12)24-15(19)21/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHYWDFLQHFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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